molecular formula C11H19N5O2 B13542834 tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Cat. No.: B13542834
M. Wt: 253.30 g/mol
InChI Key: HKXZDQSBRGDYTJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    tert-butyl3-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate: C20H34N10O3S\text{C}_{20}\text{H}_{34}\text{N}_{10}\text{O}_3\text{S}C20​H34​N10​O3​S

    .
  • It is a water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
  • The compound’s unique structure combines a triazole ring, an azetidine ring, and a tert-butyl ester group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the triazole and azetidine rings. Specific synthetic routes may vary, but copper-catalyzed click chemistry is commonly employed.

      Reaction Conditions: The reaction typically occurs under mild conditions, using copper(I) catalysts and azide-alkyne substrates.

      Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including click reactions, nucleophilic substitutions, and acid-base reactions.

      Common Reagents and Conditions: Copper catalysts (such as BTTES or BTTAA), azides, alkynes, and mild solvents (e.g., water, DMF) are used.

      Major Products: The major products depend on the specific reaction. For CuAAC, the product is a triazole-linked compound.

  • Scientific Research Applications

      Chemistry: Used in bioconjugation, drug delivery, and materials science.

      Biology: Enables site-specific labeling of biomolecules.

      Industry: Bioorthogonal reactions for diagnostics and therapeutics.

  • Mechanism of Action

      Targets: The compound interacts with azide- or alkyne-functionalized molecules.

      Pathways: It facilitates bioconjugation by forming stable triazole linkages.

  • Comparison with Similar Compounds

    Remember, this compound’s versatility makes it valuable in diverse scientific contexts

    Properties

    Molecular Formula

    C11H19N5O2

    Molecular Weight

    253.30 g/mol

    IUPAC Name

    tert-butyl 3-amino-3-(2-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate

    InChI

    InChI=1S/C11H19N5O2/c1-10(2,3)18-9(17)16-5-11(12,6-16)8-13-7-14-15(8)4/h7H,5-6,12H2,1-4H3

    InChI Key

    HKXZDQSBRGDYTJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC(C1)(C2=NC=NN2C)N

    Origin of Product

    United States

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